molecular formula C2H6O2S2 B013714 S-Methyl methanethiosulfonate CAS No. 2949-92-0

S-Methyl methanethiosulfonate

Cat. No. B013714
CAS RN: 2949-92-0
M. Wt: 126.2 g/mol
InChI Key: XYONNSVDNIRXKZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

S-Methyl methanethiosulfonate (MMTS) can be efficiently synthesized from dimethyl sulfoxide (DMSO) with hydrogen chloride, leading to a compound with antifungal and antibacterial activities. This process suggests methanesulfenyl chloride forms from the diacid salt of DMSO and reacts with methanesulfinic acid to yield MMTS (Tsuchiya, Iriyama, & Umezawa, 1964). A novel method involves using a catalytic amount of oxalyl chloride or anhydrous HCl in acetonitrile under reflux, proposing methanesulfenic acid as the key intermediate (Huang et al., 2021).

Molecular Structure Analysis

The molecular structure of MMTS has been investigated using electron-diffraction data, ab initio, and density functional theory (DFT) calculations, revealing a preference for the gauche conformation when rotating about the S-S bond. This structural preference is supported by nonbonding and hyperconjugative interactions, as demonstrated through natural bond orbital analysis (Tuttolomondo et al., 2007).

Chemical Reactions and Properties

MMTS is used to trap the natural thiol-disulfide state of proteins, showing a higher efficiency for trapping mixed disulfides in vivo compared to N-ethylmaleimide. It also plays a role in studying protein S-nitrosylation and the impact of catalytic and structural cysteines on enzyme activities. The treatment with MMTS can generate additional protein disulfide bonds, indicating its reactivity with thiol groups (Karala & Ruddock, 2007).

Physical Properties Analysis

The experimental and theoretical studies on MMTS's physical properties, including its vibrational data, have provided insights into its behavior in different phases. For instance, the infrared spectra for liquid and solid phases, along with Raman spectrum for the liquid phase, have been recorded, contributing to a better understanding of its vibrational properties (Tuttolomondo et al., 2007).

Chemical Properties Analysis

The interaction of MMTS with various substrates and its role in biochemical processes highlight its chemical properties. For instance, its ability to modify functional cysteines in thiol enzymes and proteins, and protect redox-sensitive thiol groups from oxidation, underscores its utility in experimental biochemistry for alkylating thiol groups of protein cysteines (Makarov et al., 2019).

Scientific Research Applications

  • MMTS interacts with DPPC bilayers, suggesting its potential in the design of therapeutic drugs (Defonsi Lestard et al., 2012).

  • It has been found to suppress mitomycin C-induced somatic mutation and micronuclei in Drosophila melanogaster and mice, indicating its antimutagenic properties in vivo (Nakamura et al., 1997).

  • MMTS effectively traps thiol-disulfide states in proteins but may also generate additional disulfide bonds in vitro (Karala & Ruddock, 2007).

  • It shows potential as a late blight inhibitor, though its toxicity might limit its use in the field due to its strong anti-oomycete activity when released by plant-associated microbes (Joller et al., 2020).

  • MMTS plays a role in studying methane-yielding reactions in methanogenic bacteria, as it can process substrate analogues and inhibitors (Wackett et al., 1987).

  • A novel method for its preparation from dimethyl sulfoxide has been developed, demonstrating the key role of methanesulfenic acid in the process (Huang et al., 2021).

  • MMTS is also used in site-directed methyl group labeling, a convenient probe for studying protein structure and dynamics in supramolecular protein assemblies (Religa et al., 2011).

  • Its use in genetics and molecular biology is highlighted by its non-mutagenic nature in Salmonella, S. cerevisiae, and Nicotiana tabacum, making it unlikely to be genotoxic in humans (Dorange et al., 1983).

properties

IUPAC Name

methylsulfonylsulfanylmethane
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InChI

InChI=1S/C2H6O2S2/c1-5-6(2,3)4/h1-2H3
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InChI Key

XYONNSVDNIRXKZ-UHFFFAOYSA-N
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Canonical SMILES

CSS(=O)(=O)C
Source PubChem
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Molecular Formula

C2H6O2S2
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DSSTOX Substance ID

DTXSID8062739
Record name Methanesulfonothioic acid, S-methyl ester
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Molecular Weight

126.20 g/mol
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Physical Description

Clear yellow liquid with a stench; [Sigma-Aldrich MSDS]
Record name Methyl methanethiosulfonate
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Boiling Point

266.00 to 267.00 °C. @ 760.00 mm Hg
Record name Methyl methanethiosulfonate
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Solubility

slightly
Record name Methyl methanethiosulfonate
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Product Name

S-Methyl methanethiosulfonate

CAS RN

2949-92-0
Record name S-Methyl methanethiosulfonate
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Record name Methyl methanethiosulfonate
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Record name Methanesulfonothioic acid, S-methyl ester
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Record name S-methyl methanethiosulphonate
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Record name S-METHYL METHANETHIOSULFONATE
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Record name Methyl methanethiosulfonate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,030
Citations
YK Nakamura, T Matsuo, K Shimoi… - Bioscience …, 1996 - jstage.jst.go.jp
… We have recently communicated that S-methyl methanethiosulfonate (M MTS: CAS 2949-92-0). which had been isolated from a cauliflower (Brassica oieracea var. hotrytis) homogenate…
Number of citations: 63 www.jstage.jst.go.jp
AR Karala, LW Ruddock - Antioxidants and Redox Signaling, 2007 - liebertpub.com
S-Methyl methanethiosulfonate (MMTS) is a reagent used to trap the natural thiol–disulfide state of the proteins. The efficiency of trapping mixed disulfides in vivo has been found to be …
Number of citations: 62 www.liebertpub.com
Y Ito, Y Nakamura, Y Nakamura - Mutation Research/Genetic Toxicology …, 1997 - Elsevier
The suppressive effect of S-methyl methanethiosulfonate (MMTS) on aflatoxin B 1 (AFB 1 )- or methyl methanesulfonate (MMS)-induced chromosome aberrations (CA) in rat bone …
V Miguel, MED Lestard, ME Tuttolomondo… - … et Biophysica Acta (BBA …, 2016 - Elsevier
… We present molecular dynamics (MD) simulation studies of the interaction of a chemo preventive and protective agent, S-methyl methanethiosulfonate (MMTS), with a model bilayer of 1,…
VA Makarov, NK Tikhomirova, LV Savvateeva… - … et Biophysica Acta (BBA …, 2019 - Elsevier
… We have noticed that all these conditions are generally met by S-methyl methanethiosulfonate (MMTS). It is a relatively small, easily penetrating molecule, which can interact with thiol …
C Joller, M De Vrieze, A Moradi, C Fournier… - Pathogens, 2020 - mdpi.com
(1) Background: S-methyl methanethiosulfonate (MMTS), a sulfur containing volatile organic compound produced by plants and bacterial species, has recently been described to be an …
Number of citations: 11 0-www-mdpi-com.brum.beds.ac.uk
S Sugie, K Okamoto, M Ohnishi… - Japanese journal of …, 1997 - Wiley Online Library
Modifying effects of S‐methyl methanethiosulfonate (MMTS) on diethylnitrosamine (DEN)‐initiated and phenobarbital (PB)‐promoted hepatocarcinogenesis were examined in rats. Five‐…
MED Lestard, SB Díaz, ME Tuttolomondo… - … Acta Part A: Molecular …, 2012 - Elsevier
… The present study is a first step towards the investigation of S-methyl methanethiosulfonate (MMTS) interaction with membrane model systems like liposomes. In this paper, the …
YK Nakamura, K Kawai, H Furukawa, T Matsuo… - Mutation Research/DNA …, 1997 - Elsevier
S-Methyl methanethiosulfonate (MMTS) and diphenyl disulfide (DPDS) are temporary enzyme-sulfhydryl blocking agents. They are naturally occurring phytoalexin-like and synthetic …
E Gabriele, C Ricci, F Meneghetti, N Ferri… - Journal of Enzyme …, 2017 - Taylor & Francis
… It is well known from literature that S-methyl methanethiosulfonate (SMMTS), isolated from cauliflower, is able to inhibit colon tumor incidence when administered to rats during the post-…

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